4-Methoxy-2-methyl-5-nitropyrimidine
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Overview
Description
4-Methoxy-2-methyl-5-nitropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids. The presence of methoxy, methyl, and nitro groups in this compound makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methyl-5-nitropyrimidine can be synthesized through the nitration of 4,6-dihydroxy-2-methylpyrimidine. The nitration process involves the use of nitric acid in acetic acid at 20°C, yielding 4,6-dihydroxy-2-methyl-5-nitropyrimidine . This compound can then be methoxylated to obtain this compound.
Industrial Production Methods
Continuous flow synthesis methods can be employed to ensure safety and efficiency, especially when dealing with highly exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Nitration: Nitric acid in acetic acid.
Reduction: Hydrazine hydrate in ethanol below 0°C.
Substitution: Diazotised aromatic amines for azo coupling reactions.
Major Products Formed
Scientific Research Applications
4-Methoxy-2-methyl-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other pyrimidine derivatives.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-5-nitropyrimidine involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The methoxy and methyl groups influence the reactivity of the pyrimidine ring, making it suitable for specific chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methylpyrimidine
- 4-Methyl-6-methoxypyrimidine
- 2,4-Dimethyl-6-methoxypyrimidine
- 2-Amino-4-methyl-5-nitro-6-methoxypyrimidine
Uniqueness
4-Methoxy-2-methyl-5-nitropyrimidine is unique due to the presence of both methoxy and nitro groups on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
4-Methoxy-2-methyl-5-nitropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group on the pyrimidine ring. Its chemical structure allows for various chemical transformations, making it a versatile precursor in organic synthesis.
Common Reactions
- Nitration : Introduction of additional nitro groups.
- Reduction : Conversion of nitro groups to amino groups.
- Substitution : Replacement of functional groups, enhancing reactivity.
The biological activity of this compound is primarily attributed to its ability to undergo transformations that modify its functional groups, particularly the nitro group which can be reduced to an amino group. This modification can enhance its interaction with biological targets, including enzymes and receptors involved in cancer and inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. A notable evaluation involved testing various derivatives against the NCI 60 human cancer cell line panel. Results indicated selective growth inhibition against specific cancer types:
Compound | Cell Line | Growth Inhibition (%) |
---|---|---|
This compound | UO-31 (renal) | 60.77 |
This compound | MCF-7 (breast) | 71.42 |
The compound exhibited significant selectivity towards renal and breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
In addition to anticancer activity, pyrimidine derivatives have shown promising anti-inflammatory properties. Studies indicate that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:
Compound | COX Inhibition IC50 (µM) |
---|---|
This compound | 28.39 (COX-1) |
This compound | 23.8 (COX-2) |
These findings suggest that this compound may serve as a scaffold for developing new anti-inflammatory agents .
Case Studies
- Cytotoxicity Evaluation : A series of analogs derived from this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain modifications at the C-4 position significantly enhanced growth inhibition against renal cancer cells .
- Structure–Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives revealed that electron-withdrawing substituents at specific positions on the pyrimidine ring could enhance anticancer activity. The presence of methoxy groups was particularly noted to improve selectivity and potency against targeted cancer cells .
Properties
IUPAC Name |
4-methoxy-2-methyl-5-nitropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-4-7-3-5(9(10)11)6(8-4)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIRGLIULAUOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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